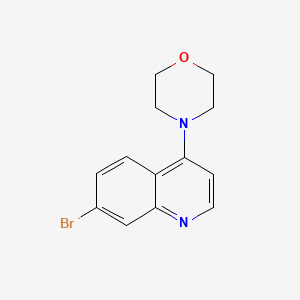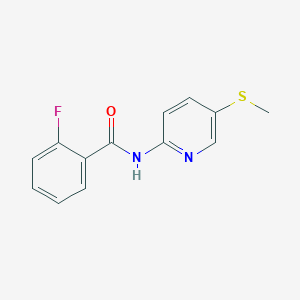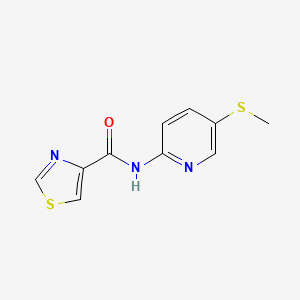![molecular formula C15H22N2O2 B7594293 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide, commonly referred to as MPX, is a synthetic compound used in scientific research for its unique biochemical and physiological effects. MPX is a pyrrolidine derivative that acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction.
作用机制
MPX acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When MPX binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Biochemical and Physiological Effects
MPX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain, and to reduce opioid tolerance and dependence. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
实验室实验的优点和局限性
One advantage of using MPX in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain and addiction. Additionally, MPX has been shown to be effective in reducing opioid tolerance and dependence, which may make it a useful tool for studying addiction. However, one limitation of using MPX in lab experiments is its potential for off-target effects. As with any experimental tool, it is important to carefully control for potential confounding factors and to interpret results with caution.
未来方向
There are several potential future directions for research on MPX. One area of interest is in the development of new therapies for pain and addiction based on MPX. Additionally, there is interest in further understanding the biochemical and physiological effects of MPX, particularly in the context of the reward pathway in the brain. Finally, there is interest in developing new and more selective agonists of the μ-opioid receptor, which may have fewer side effects and greater therapeutic potential than current opioids.
合成方法
The synthesis of MPX involves several steps, starting with the reaction of 2-methylpropan-2-ol with 2-chloro-5-nitrophenol to form 2-(2-methylpropan-2-yl)oxy-5-nitrophenol. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form MPX. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
科学研究应用
MPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, MPX has been shown to reduce opioid tolerance and dependence, making it a promising candidate for the treatment of addiction.
属性
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-13-9-5-4-8-12(13)16-14(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKZPJQZQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
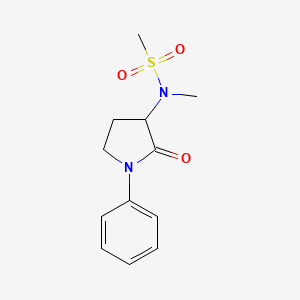
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
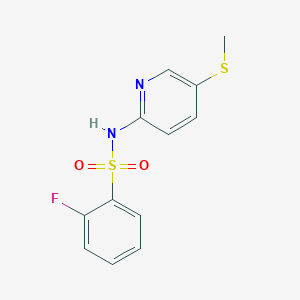
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
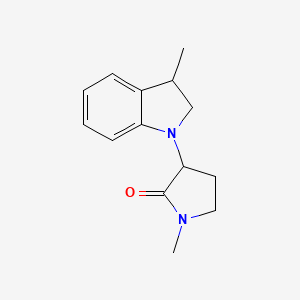
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)
